

In-Depth Toxicological Profile of Dioctyl Phenylphosphonate

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Compound of Interest

Compound Name: *Dioctyl phenylphosphonate*

Cat. No.: *B154929*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for **Dioctyl Phenylphosphonate** (DOPP). Due to the limited publicly available data for DOPP, this guide also incorporates information on structurally similar organophosphate compounds to provide a broader context for its potential toxicological profile. All quantitative data is presented in structured tables, and detailed experimental methodologies for cited studies are included.

Chemical and Physical Properties

Dioctyl phenylphosphonate (CAS No. 1754-47-8) is an organophosphorus compound with the molecular formula C₂₂H₃₉O₃P. It exists as a colorless or pale yellow liquid.^[1]

Toxicological Data

The available toxicological data for **dioctyl phenylphosphonate** is primarily focused on local tolerance studies. Data for systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are limited.

Acute Toxicity

Only limited acute toxicity data for **dioctyl phenylphosphonate** is available. An intravenous lowest published lethal dose (LDLo) in mice has been reported as 100 mg/kg.^[1] No reliable data for acute oral or dermal LD50 values were identified.

Irritation and Sensitization

Skin Irritation: A study conducted on New Zealand White rabbits according to OECD Guideline 404 found that **dioctyl phenylphosphonate** is not irritating to the skin. A single four-hour, semi-occlusive application of 0.5 g of the test substance resulted in no dermal reactions in any of the three animals tested. The Primary Irritation Index was calculated to be 0.0.

Table 1: Skin Irritation Scores for **Dioctyl Phenylphosphonate** in Rabbits

Animal Number	Erythema and Eschar Formation (24h)	Erythema and Eschar Formation (48h)	Erythema and Eschar Formation (72h)	Oedema Formation (24h)	Oedema Formation (48h)	Oedema Formation (72h)
1	0	0	0	0	0	0
2	0	0	0	0	0	0
3	0	0	0	0	0	0

Scoring based on the Draize scale (0 = no effect).

Eye Irritation: An eye irritation study in New Zealand White rabbits, following OECD Guideline 405, classified **dioctyl phenylphosphonate** as "minimally irritating" to the eye. A single instillation of 0.1 mL of the substance produced crimson-red conjunctivae with very slight chemosis and, in one case, slight discharge, which resolved by day 8. The highest mean total score observed was 7.3 at the 24-hour observation.

Table 2: Mean Eye Irritation Scores for **Dioctyl Phenylphosphonate** in Rabbits

Observation Time	Cornea (Opacity)	Iris	Conjunctivae (Redness)	Conjunctivae (Chemosis)
1 hour	0.0	0.0	2.0	1.0
24 hours	0.0	0.0	1.7	0.7
48 hours	0.0	0.0	1.0	0.3
72 hours	0.0	0.0	0.7	0.0
Day 8	0.0	0.0	0.0	0.0

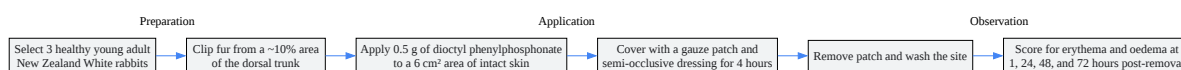
Scoring based on the Draize scale.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No data on the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of **dioctyl phenylphosphonate** were identified in the public domain.[2]

Experimental Protocols

Skin Irritation Study (following OECD Guideline 404)



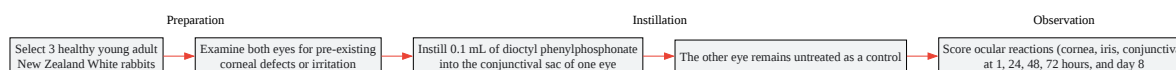
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Workflow for the acute dermal irritation study.

Methodology: Three healthy young adult New Zealand White rabbits were used. The day before the test, the fur on the dorsal area of the trunk of each animal was clipped. A dose of 0.5 g of the test substance was applied to a small area (approximately 6 cm²) of intact skin. The treated area was then covered with a gauze patch and a semi-occlusive dressing for a period of 4 hours. After the exposure period, the dressings were removed, and any residual test

substance was washed off. The skin was examined for erythema and oedema at 1, 24, 48, and 72 hours after patch removal, and the reactions were scored according to the Draize scale.

Eye Irritation Study (following OECD Guideline 405)



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Workflow for the acute eye irritation study.

Methodology: Three healthy young adult New Zealand White rabbits were used. Both eyes of each animal were examined for any pre-existing irritation before the start of the study. A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The other eye remained untreated and served as a control. The eyes were examined for ocular reactions (corneal opacity, iritis, and conjunctival redness and chemosis) at 1, 24, 48, and 72 hours, and on day 8 after instillation. The reactions were scored according to the Draize scale.

Discussion and Data Gaps

The available data on **dioctyl phenylphosphonate** is insufficient to conduct a comprehensive toxicological risk assessment. The primary data is limited to skin and eye irritation studies, which suggest a low potential for local irritancy.

Significant data gaps exist for the following critical endpoints:

- **Acute Systemic Toxicity:** No oral or dermal LD50 values are available.
- **Repeated Dose Toxicity:** No studies on the effects of repeated exposure have been identified.
- **Genotoxicity:** There is no information on the mutagenic or clastogenic potential of DOPP.

- **Carcinogenicity:** No long-term carcinogenicity bioassays have been performed.
- **Reproductive and Developmental Toxicity:** The potential effects on fertility and embryonic development are unknown.

To address these data gaps, further testing in accordance with internationally recognized guidelines (e.g., OECD Test Guidelines) would be necessary. In the absence of such data, a read-across approach using data from structurally similar compounds could be considered. However, a thorough justification for the selection of analogue substances and the applicability of their data would be required.

Conclusion

Diethyl phenylphosphonate is classified as non-irritating to the skin and minimally irritating to the eyes based on available animal studies. However, a comprehensive toxicological profile is lacking due to the absence of data on systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Professionals in research and drug development should exercise caution and consider the need for further toxicological evaluation before extensive use or human exposure.

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References

- 1. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 2. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
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